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Compound of Interest

Compound Name: Sofosbuvir impurity J

Cat. No.: B560559 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of Sofosbuvir Impurity J

For researchers, scientists, and drug development professionals, the thorough characterization

of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. This guide provides a

detailed overview of the spectroscopic data and analytical methodologies pertinent to the

identification and characterization of Sofosbuvir impurity J, a known diastereoisomer of the

active pharmaceutical ingredient.

Introduction to Sofosbuvir Impurity J
Sofosbuvir impurity J is identified as a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are

stereoisomers that are not mirror images of one another and have different physical properties

and potentially different biological activities. Therefore, the accurate identification and

quantification of such impurities are paramount. The chemical formula for Sofosbuvir impurity
J is C₂₂H₃₀FN₄O₈P, with a molecular weight of 528.47.[2]

Spectroscopic Data Summary
While specific, publicly available spectra for Sofosbuvir impurity J are limited, this section

outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

based on its structural relationship to Sofosbuvir and data from related impurities.[3]

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of Sofosbuvir impurity J.

Parameter Expected Value

Molecular Formula C₂₂H₃₀FN₄O₈P

Molecular Weight 528.47

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Expected [M+H]⁺ Ion m/z 529.1756

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed structural information. As a diastereoisomer, the ¹H, ¹³C,

¹⁹F, and ³¹P NMR spectra of impurity J are expected to be very similar to those of Sofosbuvir,

with subtle but distinct differences in chemical shifts and coupling constants, particularly around

the chiral centers. The following tables present expected chemical shift ranges.

¹H NMR (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Range

Uracil H-6 7.6 - 7.8

Phenyl H 7.1 - 7.4

Anomeric H-1' 6.0 - 6.2

H-3' 4.0 - 4.5

H-5'a, H-5'b 4.0 - 4.3

Alanine α-H 3.8 - 4.0

Isopropyl CH 4.7 - 4.9

2'-CH₃ 1.2 - 1.4

Isopropyl CH₃ 1.1 - 1.3

Alanine β-CH₃ 1.1 - 1.3
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¹³C NMR (100 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm) Range

Uracil C-4 163 - 164

Uracil C-2 150 - 151

Phenyl C 120 - 130

Uracil C-6 140 - 141

Uracil C-5 101 - 102

Anomeric C-1' 85 - 87

C-4' 79 - 81

C-3' 70 - 72

C-5' 63 - 65

Alanine α-C 50 - 52

Isopropyl CH 68 - 70

2'-CH₃ 20 - 22

Isopropyl CH₃ 21 - 23

Alanine β-C 16 - 18

¹⁹F NMR (376 MHz, DMSO-d₆)

Fluorine Assignment Expected Chemical Shift (δ, ppm) Range

2'-F -150 to -160

³¹P NMR (162 MHz, DMSO-d₆)

Phosphorus Assignment Expected Chemical Shift (δ, ppm) Range

Phosphorus 3.0 - 4.0
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Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate analysis of

pharmaceutical impurities.

Sample Preparation for NMR and MS
Sample Weighing: Accurately weigh approximately 5-10 mg of the Sofosbuvir impurity J
reference standard.

Dissolution: Dissolve the sample in a suitable deuterated solvent for NMR analysis (e.g., 0.6

mL of DMSO-d₆ or CDCl₃). For MS analysis, dissolve the sample in a high-purity solvent

such as acetonitrile or methanol.

Vortexing: Gently vortex the sample to ensure complete dissolution.

Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the

solution to an appropriate concentration (e.g., 1-10 µg/mL) for infusion or LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: m/z 100-1000.

Data Acquisition: Centroid mode.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: 400 MHz NMR Spectrometer.

Solvent: DMSO-d₆.

Temperature: 25 °C.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

¹⁹F NMR:

Pulse Program: zg30

Number of Scans: 64

Relaxation Delay: 1.0 s

³¹P NMR:

Pulse Program: zg30

Number of Scans: 128
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Relaxation Delay: 2.0 s

Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of

an unknown impurity in a drug substance like Sofosbuvir.
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Phase 1: Detection and Isolation

Phase 2: Structural Elucidation

Phase 3: Confirmation and Quantification

Drug Substance Analysis (e.g., HPLC)

Detection of Unknown Peak

Isolation of Impurity (e.g., Prep-HPLC)

Mass Spectrometry (HRMS) NMR Spectroscopy (1D and 2D)

Structure Proposal

Synthesis of Reference Standard

Spectroscopic Comparison

Method Validation for Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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